5,5,6,6,6-Pentafluorohexan-1-ol
Overview
Description
5,5,6,6,6-Pentafluorohexan-1-ol is a chemical compound with the molecular formula C6H9F5O and a molecular weight of 192.1312. It is used in scientific research and offers unique properties, aiding in the development of advanced materials and pharmaceuticals3.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5,5,6,6,6-Pentafluorohexan-1-ol. However, it’s worth noting that the synthesis of such compounds often involves complex chemical reactions and should be carried out by trained professionals in a controlled environment.Molecular Structure Analysis
The molecular structure of 5,5,6,6,6-Pentafluorohexan-1-ol is represented by the InChI code: 1S/C6H9F5O/c7-5(8,6(9,10)11)3-1-2-4-12/h12H,1-4H21. This indicates that the molecule consists of a hexanol chain where the 5th and 6th carbon atoms are substituted with fluorine atoms.
Chemical Reactions Analysis
Specific chemical reactions involving 5,5,6,6,6-Pentafluorohexan-1-ol are not available in the sources I found. However, as a fluorinated alcohol, it may participate in reactions typical for alcohols and fluorinated compounds.Physical And Chemical Properties Analysis
5,5,6,6,6-Pentafluorohexan-1-ol has a molecular weight of 192.1312. Other physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.Scientific Research Applications
Synthesis and Material Chemistry
5,5,6,6,6-Pentafluorohexan-1-ol serves as a precursor or intermediary in various synthetic pathways, contributing to the development of new materials and chemicals. For instance, it has been used in the synthesis of fluorinated quinolines through a one-pot process involving Mannich addition, followed by Friedel-Crafts cyclization, showcasing its utility in creating complex fluorinated compounds (Hosokawa et al., 2008). Additionally, the compound's fluorinated nature makes it a critical component in the study of electron affinities and the chemical behavior of various fluorinated groups, aiding in the understanding of highly reactive and electronegative fluorine-containing materials (Craciun et al., 2010).
Polymer Science and Coatings
In polymer science, 5,5,6,6,6-Pentafluorohexan-1-ol is instrumental in the synthesis of monomers and polymers with specific properties. Research shows its application in creating pentafluoro-λ6-sulfanyl-containing alkadienes, which are valuable as monomers for polymers and coatings, highlighting its versatility in enhancing material properties like resistance to solvents and thermal stability (Brel, 2005).
Electronics and Molecular Electronics
The compound's fluorinated structure has implications in the development of materials for electronic applications. Research into oligothiophenes functionalized with perfluoroalkyl groups, including derivatives of pentafluorohexan-1-ol, indicates their potential in molecular electronics. These materials exhibit unique electronic properties, such as high solid-state fluorescence efficiencies and controlled molecular geometries, which are crucial for the development of advanced electronic devices (Facchetti et al., 2004).
Physical Chemistry and Molecular Structure
The structural and rheological properties of fluorinated alcohols, including 5,5,6,6,6-Pentafluorohexan-1-ol, have been studied to understand the effects of fluorination on molecular behavior. Research indicates that fluorinated alcohols exhibit unique rheological behaviors and structural features, with implications for designing fluids with specific viscosity and density properties (Hetalo et al., 2020).
Environmental and Greenhouse Gas Research
The compound's analogs have been explored for their environmental impact, particularly in relation to greenhouse gases. Studies on sulfur hexafluoride and its analogs, including compounds related to pentafluorohexan-1-ol, contribute to our understanding of greenhouse gas emissions and potential tracing applications in environmental monitoring (Erboy & Smethie, 2022).
Safety And Hazards
5,5,6,6,6-Pentafluorohexan-1-ol may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation4. It should be used only in a well-ventilated area and contact with mist/vapours/spray should be avoided4.
Future Directions
The future directions of 5,5,6,6,6-Pentafluorohexan-1-ol are not specified in the sources I found. However, given its unique properties, it may have potential applications in the development of advanced materials and pharmaceuticals3.
properties
IUPAC Name |
5,5,6,6,6-pentafluorohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5O/c7-5(8,6(9,10)11)3-1-2-4-12/h12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKOJSYLWJADHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377823 | |
Record name | 5,5,6,6,6-pentafluorohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6,6,6-Pentafluorohexan-1-ol | |
CAS RN |
58556-45-9 | |
Record name | 5,5,6,6,6-pentafluorohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5,6,6,6-Pentafluorohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.